3-Phenyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one
Description
Properties
IUPAC Name |
3-phenyl-1,6-dihydropyrazolo[4,3-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O/c16-11-10-9(12-6-13-11)8(14-15-10)7-4-2-1-3-5-7/h1-6H,(H,14,15)(H,12,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLLZFADCRQQBOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC3=C2N=CNC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one typically involves the condensation of appropriate pyrazole and pyrimidine derivatives. One common method involves the reaction of 3-phenyl-1H-pyrazole-4-carboxylic acid with formamide under acidic conditions to form the desired pyrazolopyrimidine scaffold . Another approach includes the cyclization of 3-phenyl-1H-pyrazole-4-carboxamide with phosphorus oxychloride (POCl3) followed by hydrolysis .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve higher yields and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenated derivatives, amines, thiols
Major Products Formed
Oxidation: Oxo derivatives
Reduction: Reduced forms of the compound
Substitution: Substituted derivatives with various functional groups
Scientific Research Applications
Biological Applications
Enzyme Inhibition
One of the primary applications of 3-Phenyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one is as an inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 plays a crucial role in cell cycle regulation, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The compound binds to the ATP-binding pocket of CDK2, effectively blocking ATP access and inhibiting kinase activity .
Medicinal Applications
The compound has been investigated for its anticancer properties, demonstrating significant cytotoxicity against various cancer cell lines. Research indicates that it can induce apoptosis, making it a candidate for further development as an anticancer agent. Studies have shown that treatment with this compound results in a marked decrease in cell viability in several cancer types, including breast and lung cancers .
Industrial Applications
In addition to its biological applications, this compound is utilized in the synthesis of more complex heterocyclic compounds. It serves as a building block in organic chemistry for developing new materials with specific electronic or optical properties. Its unique structure allows for modifications that can lead to novel compounds with tailored functionalities .
Case Studies and Research Findings
Several studies have highlighted the potential of this compound in various research contexts:
- Inhibition of CDK2 : A study demonstrated that this compound could effectively inhibit CDK2 activity, resulting in significant cell cycle arrest at the G0-G1 phase in treated cancer cells.
- Cytotoxic Effects : Research published in peer-reviewed journals has documented the cytotoxic effects of this compound on multiple cancer cell lines, suggesting its potential as a chemotherapeutic agent.
- Material Science Applications : Investigations into its properties have led to its use in developing new materials with enhanced electronic characteristics.
Mechanism of Action
The mechanism of action of 3-Phenyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one involves its interaction with molecular targets such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby disrupting cell signaling pathways that are crucial for cancer cell proliferation and survival . Molecular docking studies have shown that the compound forms hydrogen bonds with key amino acid residues in the kinase active site, enhancing its inhibitory potency .
Comparison with Similar Compounds
Comparison with Structural Analogs
Position 3 Modifications
- 3-Phenyl Group: The phenyl substituent (as in the title compound) contributes to hydrophobic interactions in enzyme binding pockets.
- 3-Isopropyl Group: In 5-benzyl-3-isopropyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one (BIPPO), the isopropyl group enhances antitrypanosomal activity by modulating cGMP levels in Trypanosoma brucei (EC₅₀ = 0.7 μM) .
- 3-Propyl Group: Derivatives like 5-(2-ethoxyphenyl)-1-methyl-3-propyl analogs (e.g., CAS 139756-21-1) are noted as impurities in synthetic pathways but lack detailed activity data .
Position 5 Modifications
- 5-Benzyl Group : BIPPO’s 5-benzyl substitution is critical for PDE inhibition in T. brucei, demonstrating scaffold adaptability across parasitic and human targets .
- 5-Aryloxy/Alkoxy Groups : Substitutions here (e.g., 5-aryoxy/alkoxy derivatives) improve synthetic yields via one-pot protocols but show variable bioactivity .
Position 1 Modifications
- 1-(4-Methoxyphenyl) : Enhances factor Xa inhibition (IC₅₀ < 10 nM) by optimizing interactions with the S1 pocket .
- 1-p-Tolyl : Improves antiproliferative activity in cancer cell lines (e.g., SGC-7901 gastric cancer) but is less potent than pyrazole-5-carboxamide derivatives in telomerase inhibition .
Structure-Activity Relationship (SAR) Insights
- Hydrophobic Groups at Position 3 : Aryl or bulky alkyl groups (e.g., phenyl, isopropyl) enhance target engagement via hydrophobic interactions.
- Electron-Donating Groups at Position 5 : Improve solubility and binding kinetics, critical for factor Xa and PDE inhibitors .
- Position 1 Aryl Groups : Optimize enzyme selectivity (e.g., 4-methoxyphenyl for factor Xa vs. p-tolyl for anticancer activity) .
Biological Activity
Overview
3-Phenyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one is a heterocyclic compound that belongs to the pyrazolopyrimidine class, which is recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry for its potential therapeutic applications, particularly as an anticancer agent due to its ability to inhibit cyclin-dependent kinase 2 (CDK2) and other related pathways.
The primary mechanism of action for this compound involves the inhibition of CDK2 . This enzyme plays a critical role in cell cycle regulation, specifically in the transition from the G1 phase to the S phase. By inhibiting CDK2, this compound causes cell cycle arrest at the G0-G1 stage, leading to reduced cell proliferation and increased apoptosis in cancer cells.
The biochemical properties of this compound include:
- Inhibition of CDK2 Activity : The compound binds to the ATP-binding pocket of CDK2, preventing ATP from accessing the active site, thereby inhibiting kinase activity.
- Cell Cycle Arrest : Studies have shown that treatment with this compound leads to significant inhibition of growth in various cancer cell lines, including MCF-7 breast cancer cells and others .
Research Findings and Case Studies
Recent studies have highlighted the biological activity of this compound through various experimental approaches:
Table 1: Summary of Biological Activities
Case Study: Anticancer Efficacy
In a study involving MCF-7 breast cancer cells, this compound was found to effectively inhibit tumor growth. The compound not only induced apoptosis but also suppressed cell migration and caused DNA fragmentation. Molecular docking studies indicated a strong binding affinity to CDK2, further supporting its role as a potent anticancer agent .
Pharmacokinetics
The pharmacokinetics of this compound suggest favorable absorption and distribution characteristics. The structure of this compound allows for efficient interaction with biological targets, which is crucial for its therapeutic efficacy.
Synthetic Routes
The synthesis of this compound typically involves:
- Condensation Reactions : Commonly synthesized through the reaction of pyrazole derivatives with pyrimidine derivatives under acidic conditions.
Table 2: Synthetic Methods Overview
| Method | Description |
|---|---|
| Acidic Condensation | Reaction between 3-phenyl-1H-pyrazole and formamide |
| Optimization Techniques | Use of catalytic systems and purification methods |
Q & A
Q. What are the established synthetic routes for 3-phenyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via cyclocondensation of substituted pyrazole precursors with appropriate heterocyclic building blocks. For example, evidence from related pyrazolo-pyrimidine syntheses shows that heating chloroacetamide derivatives with amines in ethanol under reflux (3–10 hours) yields crystalline products . Solvent-free methods (e.g., neat heating for 10 minutes) can reduce side reactions and improve yields . Optimization should focus on stoichiometric ratios (e.g., 1:1.3 molar ratio of precursor to amine) and solvent selection (e.g., ethanol vs. toluene with trifluoroacetic acid catalysis) to balance reaction efficiency and purity .
Q. How is the structural characterization of this compound validated using spectroscopic and crystallographic techniques?
- Methodological Answer :
- NMR : and NMR are critical for confirming proton environments and carbon frameworks. For example, NMR peaks at δ 4.51 ppm (singlet for NH) and aromatic protons in the δ 6.92–8.88 range confirm pyrimidine and phenyl substituents .
- X-ray Crystallography : Single-crystal studies (e.g., R factor < 0.1) resolve bond lengths (mean C–C: 0.002–0.006 Å) and dihedral angles, validating the fused pyrazole-pyrimidine core .
Q. What preliminary pharmacological targets are associated with this scaffold?
- Methodological Answer : Pyrazolo-pyrimidines are known to interact with phosphodiesterases (PDEs) and kinases. DrugBank data (DB03153) identifies hypoxanthine-guanine phosphoribosyltransferase (HGPRT) as a potential target, though the exact mechanism requires validation via enzyme inhibition assays (e.g., IC determination) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Substitution Patterns : Introducing electron-withdrawing groups (e.g., Cl, CF) at the 3-phenyl position (meta/para) enhances binding to hydrophobic enzyme pockets .
- Heterocycle Fusion : Thieno-pyrimidine analogs (e.g., 3a-c in ) show improved metabolic stability compared to non-fused derivatives. Computational docking (e.g., AutoDock Vina) can predict binding affinities to PDE5 or kinase domains .
Q. What strategies resolve contradictions in reported synthetic yields across different methodologies?
- Methodological Answer :
- Data Reconciliation : Compare solvent effects (e.g., ethanol vs. toluene) and catalyst loading (e.g., TFA at 30 mol% in ). Lower yields in solvent-free methods (e.g., 72% in ) may arise from incomplete cyclization, requiring post-reaction purification via column chromatography (silica gel, hexane/EtOAc eluent) .
- Scale-Up Considerations : Bulk synthesis often necessitates trade-offs between yield and purity; recrystallization from DMF/water mixtures improves crystallinity .
Q. How does the compound’s crystal packing influence its solubility and bioavailability?
- Methodological Answer : X-ray data (e.g., CCDC entries) reveal intermolecular hydrogen bonds (N–H···O) and π-π stacking between aromatic rings, which reduce aqueous solubility. Co-crystallization with cyclodextrins or salt formation (e.g., hydrochloride) can disrupt packing and enhance dissolution rates .
Q. What analytical techniques are recommended for detecting metabolic byproducts in in vitro studies?
- Methodological Answer :
- LC-MS/MS : Monitor phase I metabolites (e.g., hydroxylation at the pyrimidine ring) using a C18 column and gradient elution (0.1% formic acid in acetonitrile/water).
- Microsomal Stability Assays : Rat liver microsomes (RLM) with NADPH cofactor identify oxidative degradation pathways. Quantify half-life (t) and intrinsic clearance (CL) .
Q. How can molecular dynamics (MD) simulations elucidate the compound’s binding mode to HGPRT?
- Methodological Answer :
- Docking : Use HGPRT crystal structures (PDB: 1BZY) to position the pyrazolo-pyrimidine core in the active site. Key interactions include hydrogen bonds with Asp127 and hydrophobic contacts with Phe186 .
- MD Simulations (NAMD/GROMACS) : Analyze binding stability (RMSD < 2 Å over 100 ns) and free energy profiles (MM-PBSA) to prioritize derivatives for synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
